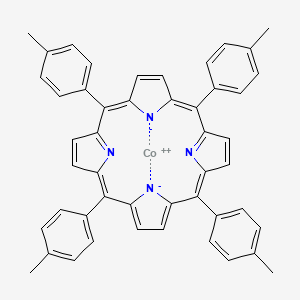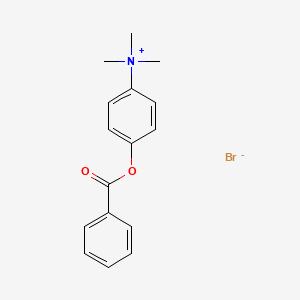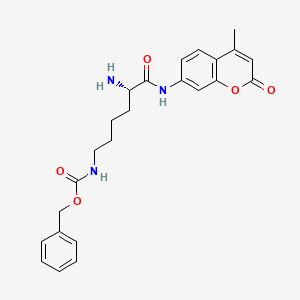
H-Lys(Z)-AMC HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys(Z)-AMC HCl: is a compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the lysine residue, which prevents unwanted side reactions during peptide bond formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Z)-AMC HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC) to form the desired compound. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: H-Lys(Z)-AMC HCl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Z group.
Acidic Hydrolysis: Hydrochloric acid (HCl) is used to cleave the protecting groups under controlled conditions.
Major Products Formed:
Free Lysine: Obtained after the removal of the Z group.
7-Amino-4-methylcoumarin (AMC): Released upon hydrolysis of the compound.
Applications De Recherche Scientifique
H-Lys(Z)-AMC HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Assays: Employed in fluorescence-based assays to study enzyme activity and protein interactions.
Drug Development: Utilized in the design and synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: Applied in the production of specialty chemicals and materials for various industrial processes.
Mécanisme D'action
The mechanism of action of H-Lys(Z)-AMC HCl involves the selective protection and deprotection of the lysine residue. The benzyloxycarbonyl (Z) group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Z group is removed to expose the free lysine, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
H-Lys(Z)-OMe HCl: Another protected lysine derivative used in peptide synthesis.
H-Lys(Boc)-OMe HCl: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the Z group.
H-Lys(Z)-OtBu HCl: Features a tert-butyl ester protecting group on the lysine residue.
Uniqueness: H-Lys(Z)-AMC HCl is unique due to the presence of the AMC moiety, which imparts fluorescence properties to the compound. This makes it particularly useful in fluorescence-based assays and imaging studies .
Propriétés
Formule moléculaire |
C24H27N3O5 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C24H27N3O5/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29)/t20-/m0/s1 |
Clé InChI |
ZSNXCTDQMRXAIQ-FQEVSTJZSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


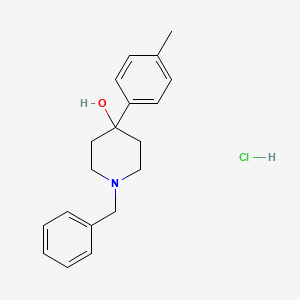
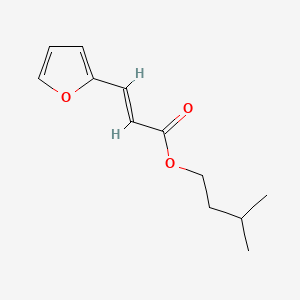
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)


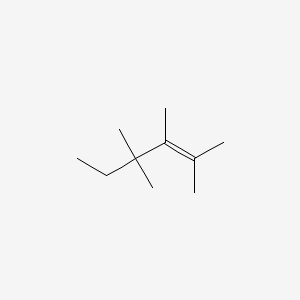
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
